molecular formula C18H19N5OS B2819843 6-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2-ethyl-1,3-benzothiazole CAS No. 2097903-67-6

6-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2-ethyl-1,3-benzothiazole

Cat. No.: B2819843
CAS No.: 2097903-67-6
M. Wt: 353.44
InChI Key: JALIBVZWSVTOFX-UHFFFAOYSA-N
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Description

6-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2-ethyl-1,3-benzothiazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzothiazole core, which is known for its diverse biological activities, and a triazole ring, which is often utilized in medicinal chemistry for its stability and bioactivity .

Preparation Methods

The synthesis of 6-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2-ethyl-1,3-benzothiazole involves multiple steps. One common synthetic route includes the cyclization of a precursor molecule containing the benzothiazole and triazole moieties. The reaction conditions typically involve the use of acid catalysts and high temperatures to facilitate the cyclization process . Industrial production methods may involve optimizing these conditions to increase yield and purity, often using continuous flow reactors to maintain consistent reaction conditions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include potassium permanganate for oxidation, palladium on carbon for reduction, and sodium hydroxide for nucleophilic substitution. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

6-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2-ethyl-1,3-benzothiazole has several scientific research applications:

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives and triazole-containing molecules. For example:

    Benzothiazole derivatives: Known for their antimicrobial and anticancer activities.

    Triazole-containing molecules: Often used in medicinal chemistry for their stability and bioactivity.

What sets 6-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2-ethyl-1,3-benzothiazole apart is its unique combination of these two moieties, which may result in enhanced biological activity and stability compared to its individual components .

Properties

IUPAC Name

[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(2-ethyl-1,3-benzothiazol-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c1-2-17-19-14-6-5-12(7-16(14)25-17)18(24)22-8-13(9-22)23-10-15(20-21-23)11-3-4-11/h5-7,10-11,13H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALIBVZWSVTOFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CC(C3)N4C=C(N=N4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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